molecular formula C18H18BrNO2 B11358413 5-bromo-3-(4-methoxy-3-methylbenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-(4-methoxy-3-methylbenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11358413
M. Wt: 360.2 g/mol
InChI Key: ODTVOFRWWQHWTL-UHFFFAOYSA-N
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Description

5-bromo-3-(4-methoxy-3-methylbenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a methylbenzyl group attached to an indole core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(4-methoxy-3-methylbenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by the introduction of the methoxy and methylbenzyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-(4-methoxy-3-methylbenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more saturated compound.

Scientific Research Applications

5-bromo-3-(4-methoxy-3-methylbenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may have potential as a bioactive compound, with studies exploring its effects on various biological systems.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-(4-methoxy-3-methylbenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets are still under investigation, with ongoing research aiming to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-bromo-3-(4-methoxy-3-methylbenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C18H18BrNO2

Molecular Weight

360.2 g/mol

IUPAC Name

5-bromo-3-[(4-methoxy-3-methylphenyl)methyl]-1-methyl-3H-indol-2-one

InChI

InChI=1S/C18H18BrNO2/c1-11-8-12(4-7-17(11)22-3)9-15-14-10-13(19)5-6-16(14)20(2)18(15)21/h4-8,10,15H,9H2,1-3H3

InChI Key

ODTVOFRWWQHWTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2C3=C(C=CC(=C3)Br)N(C2=O)C)OC

Origin of Product

United States

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